(E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid
Description
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Properties
IUPAC Name |
2-hydroxy-5-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-12-6-7-14(22)13(9-12)18(25)26/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOXWKLBARIJM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a complex organic compound that exhibits various biological activities. This article aims to explore its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antiproliferative Activity
Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions have shown promising results in inhibiting cell growth in breast cancer (MCF-7) and colon cancer (HCT 116) cells, with IC50 values ranging from 1.2 µM to 5.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | MCF-7 | 1.2 |
| 11 | HCT 116 | 3.7 |
| 12 | HEK 293 | 5.3 |
Antioxidant Activity
The compound's potential as an antioxidant has been evaluated in vitro. Hydroxy-substituted derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at approximately 8 µM, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone core may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species Modulation : By reducing oxidative stress, the compound may protect against oxidative damage.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives related to this compound:
- Synthesis of Benzamide Derivatives : A study synthesized various benzamide derivatives and assessed their biological activities, revealing that specific substitutions significantly enhanced antiproliferative activity against cancer cell lines .
- Antioxidative Capacity Assessment : Another research highlighted the antioxidative properties of hydroxyl-substituted derivatives, demonstrating their efficacy in reducing oxidative stress markers compared to standard antioxidants like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
